molecular formula C22H18N2O2S B10887252 N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10887252
M. Wt: 374.5 g/mol
InChI Key: KCJPYJOAHNXTGJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Thiophene Ring: This step might involve a Suzuki coupling reaction between a brominated quinoline derivative and a thiophene boronic acid.

    Amidation Reaction: The final step could involve the reaction of the quinoline-thiophene intermediate with 2-methoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxyl derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide
  • N-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
  • N-(2-methoxyphenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Uniqueness

N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the 5-methylthiophene ring, which might confer specific electronic and steric properties that influence its reactivity and biological activity.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18N2O2S/c1-14-11-12-21(27-14)19-13-16(15-7-3-4-8-17(15)23-19)22(25)24-18-9-5-6-10-20(18)26-2/h3-13H,1-2H3,(H,24,25)

InChI Key

KCJPYJOAHNXTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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